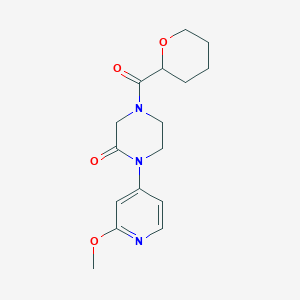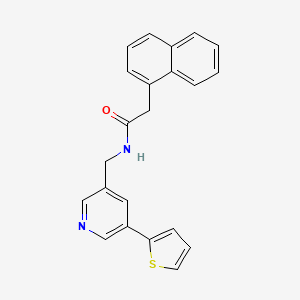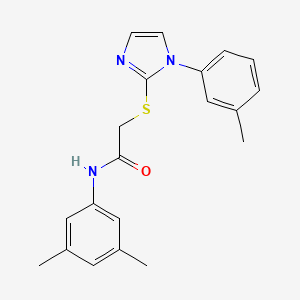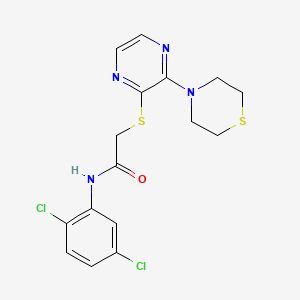
1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one, also known as MPOC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one is not fully understood, but it is believed to act as an inhibitor of various enzymes involved in the inflammatory response. 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which can lead to a reduction in inflammation and pain. 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one has also been shown to have antitumor properties, possibly through the inhibition of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one in lab experiments is its high purity and efficient synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one is a chemical compound that has shown promising results in the treatment of various diseases. Its unique chemical properties make it a valuable compound for medicinal chemistry research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with oxalyl chloride, followed by the reaction with piperazine and subsequent cyclization with 1,2-epoxyhexane. This method has been shown to be efficient and yields high purity 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one.
Applications De Recherche Scientifique
1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. 1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-22-14-10-12(5-6-17-14)19-8-7-18(11-15(19)20)16(21)13-4-2-3-9-23-13/h5-6,10,13H,2-4,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJARJGGYUYRUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(oxane-2-carbonyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)

![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)
![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)
![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)
![ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530227.png)



![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)
